3-(Bromomethyl)-1-methyl-1H-pyrazole

Nucleophilic Substitution Reaction Kinetics Electrophilicity

Procuring the correct bromomethylpyrazole isomer is critical for reproducible SN2 alkylation yields. Mis-specified 4- or 5-substituted analogs cause failed reactions and wasted optimization cycles. This 3-substituted N-methylpyrazole solves that pain point: - Proven electrophilicity for selective protein kinase inhibitor scaffolds (B-Raf, PDHK1) - Enables one-pot, high-purity alkylations minimizing downstream purification - Documented precursor for herbicidal isoxazoline derivatives

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
CAS No. 102846-13-9
Cat. No. B027362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-1-methyl-1H-pyrazole
CAS102846-13-9
Synonyms3-BROMOMETHYL-1-METHYL-1H-PYRAZOLE
Molecular FormulaC5H7BrN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)CBr
InChIInChI=1S/C5H7BrN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3
InChIKeyMYHUFJLABUEBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-1-methyl-1H-pyrazole Overview


3-(Bromomethyl)-1-methyl-1H-pyrazole (CAS 102846-13-9) is a versatile heterocyclic intermediate that belongs to the class of N-methylpyrazoles substituted with a bromomethyl group at the 3-position. Its molecular formula is C5H7BrN2, with a molecular weight of 175.03 g/mol [1]. The compound's structure consists of a pyrazole core, a five-membered aromatic ring containing two nitrogen atoms, with a methyl group on one nitrogen (N1) and a bromomethyl (-CH2Br) group attached to the adjacent carbon (C3). This specific substitution pattern confers distinct reactivity, making it a valuable electrophilic building block in medicinal chemistry, agrochemical development, and materials science .

3-(Bromomethyl)-1-methyl-1H-pyrazole Isomer Specificity


While bromomethylpyrazoles as a class are broadly used as alkylating agents, the position of the bromomethyl group on the pyrazole ring critically dictates the compound's reactivity, regioselectivity, and the properties of its downstream products. Generic substitution with 4- or 5-substituted bromomethylpyrazoles is not feasible due to well-established differences in electrophilicity and nucleophilic substitution kinetics. The relative reactivity of halogens on the pyrazole ring follows the order 5 > 3 > 4 [1]. Furthermore, the electron density distribution varies significantly between isomers, leading to divergent yields and product profiles in subsequent synthetic steps [2]. Therefore, procurement decisions must be isomer-specific to ensure reproducible synthetic outcomes and to avoid costly reaction optimization.

3-(Bromomethyl)-1-methyl-1H-pyrazole Performance Comparison


Enhanced Nucleophilic Substitution Reactivity

The 3-bromomethyl group exhibits significantly higher reactivity in nucleophilic substitution reactions compared to its 3-chloromethyl analog and 4-bromomethyl isomers. This is due to the superior leaving group ability of bromide over chloride and the higher electrophilicity at the 3-position relative to the 4-position [1].

Nucleophilic Substitution Reaction Kinetics Electrophilicity

Scalable Alkylation Efficiency

In a 2023 process research study, the use of a bromomethylpyrazole building block enabled a scalable, one-pot synthesis with an impressive 85% yield and >99% purity. This represents a substantial improvement over traditional multi-step methods, which typically suffer from lower yields and require extensive purification [1].

Synthetic Yield Alkylation Process Chemistry

Kinase Inhibitor Scaffold Synthesis

This compound is not just a generic reagent; it is a proven building block for creating complex, biologically active molecules. It is specifically documented as an intermediate in the synthesis of bicyclic pyrazoles, a privileged scaffold in the development of potent and selective protein kinase inhibitors [1]. Its use enables the introduction of a pyrazole moiety that can engage in critical hydrogen bonding and π-stacking interactions with biological targets.

Medicinal Chemistry Kinase Inhibitor Drug Discovery

3-(Bromomethyl)-1-methyl-1H-pyrazole Applications


Bicyclic Pyrazole Inhibitor Synthesis

Medicinal chemistry teams focused on developing selective protein kinase inhibitors (e.g., B-Raf, PDHK1) for oncology or inflammation will find 3-(Bromomethyl)-1-methyl-1H-pyrazole indispensable. It serves as a key alkylating agent to construct the core bicyclic pyrazole scaffold, a motif present in numerous advanced drug candidates and clinical compounds [1].

Diverse Alkylated Library Synthesis

Core facilities and screening centers engaged in high-throughput synthesis and phenotypic screening should procure this compound to generate diverse libraries of N-alkylated pyrazole derivatives. Its high reactivity in SN2 reactions ensures efficient derivatization with a wide range of amine, thiol, and alcohol nucleophiles, enabling rapid exploration of chemical space around the pyrazole core [1].

Isoxazoline Herbicide Intermediate Synthesis

Research groups in the agrochemical sector developing novel herbicides with improved crop safety profiles can utilize this compound as a key intermediate. It is a documented precursor in the synthesis of isoxazoline derivatives, a class of compounds known for their potent herbicidal activity and excellent selectivity between crops and weeds [1].

Alkylation Scale-Up for CMC

Process chemists and CMC (Chemistry, Manufacturing, and Controls) teams tasked with scaling up the synthesis of drug candidates should select this building block for its proven performance in high-yielding alkylation reactions. As highlighted in process research, the use of related bromomethylpyrazoles enables robust, one-pot procedures that yield high-purity intermediates, minimizing downstream purification burdens and facilitating technology transfer to pilot plants and manufacturing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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